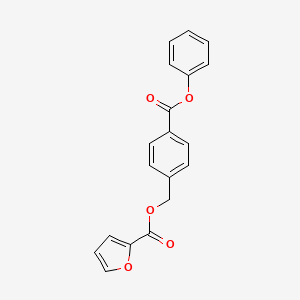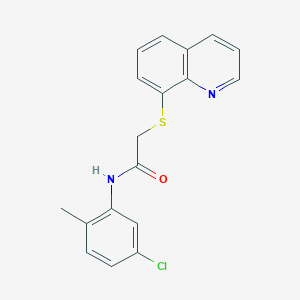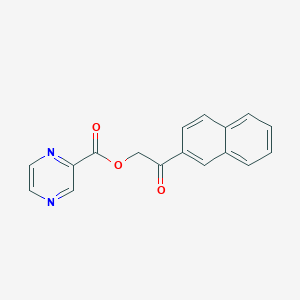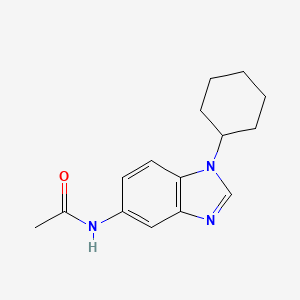
4-(phenoxycarbonyl)benzyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(phenoxycarbonyl)benzyl 2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBFI and has a molecular formula of C19H14O5. PBFI is a derivative of furoic acid and benzyl alcohol and has been synthesized using various methods. In
Mécanisme D'action
PBFI exhibits fluorescence properties due to the presence of a phenyl group and a furoate group in its structure. The fluorescence properties of PBFI are dependent on its environment. PBFI exhibits a higher fluorescence intensity in a hydrophobic environment compared to a hydrophilic environment. The mechanism of action of PBFI in bioimaging and drug delivery applications involves the selective targeting of cancer cells. PBFI targets cancer cells due to the overexpression of folate receptors on the surface of cancer cells. PBFI is conjugated with folic acid, which allows it to selectively target cancer cells.
Biochemical and Physiological Effects:
PBFI has been shown to have minimal toxicity in vitro and in vivo. PBFI has been shown to be biocompatible and does not cause any significant adverse effects in cells or tissues. PBFI has been shown to selectively target cancer cells and does not affect normal cells. PBFI has also been shown to have a high binding affinity for metal ions such as Cu2+, Fe3+, and Zn2+.
Avantages Et Limitations Des Expériences En Laboratoire
PBFI has several advantages for lab experiments. PBFI exhibits fluorescence properties, which makes it an excellent candidate for sensing and bioimaging applications. PBFI is also biocompatible and does not cause any significant adverse effects in cells or tissues. However, PBFI has some limitations for lab experiments. PBFI is sensitive to the environment, and its fluorescence properties are dependent on the polarity of the environment. PBFI also has a limited solubility in water, which can limit its applications in aqueous environments.
Orientations Futures
PBFI has several potential future directions. PBFI can be further explored for its potential use as a drug delivery agent. PBFI can be conjugated with different drugs to target specific cells or tissues. PBFI can also be explored for its potential use in photodynamic therapy. PBFI can be conjugated with photosensitizers to selectively target cancer cells and induce cell death upon exposure to light. PBFI can also be explored for its potential use in environmental sensing. PBFI can be used for the detection of metal ions in environmental samples such as water and soil.
Conclusion:
4-(phenoxycarbonyl)benzyl 2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBFI has been extensively studied for its potential applications in fluorescence sensing, bioimaging, and drug delivery. PBFI exhibits fluorescence properties, which makes it an excellent candidate for sensing and bioimaging applications. PBFI is also biocompatible and does not cause any significant adverse effects in cells or tissues. PBFI has several potential future directions, including its use as a drug delivery agent and in photodynamic therapy.
Méthodes De Synthèse
PBFI can be synthesized using various methods. One of the most common methods is the reaction of 4-(phenoxycarbonyl)benzyl chloride with 2-furoic acid in the presence of a base. This method results in the formation of PBFI and hydrochloric acid as a byproduct. Another method involves the reaction of 4-(phenoxycarbonyl)benzyl alcohol with furoic acid in the presence of a dehydrating agent such as thionyl chloride. This method also results in the formation of PBFI and water as a byproduct.
Applications De Recherche Scientifique
PBFI has been extensively studied for its potential applications in various fields such as fluorescence sensing, bioimaging, and drug delivery. PBFI exhibits fluorescence properties, which makes it an excellent candidate for sensing applications. PBFI has been used as a fluorescent probe for the detection of various metal ions such as Cu2+, Fe3+, and Zn2+. PBFI has also been used as a fluorescent probe for the detection of H2S in biological systems. In addition, PBFI has been used for bioimaging applications due to its ability to selectively target cancer cells. PBFI has also been explored for its potential use as a drug delivery agent due to its ability to release drugs in a controlled manner.
Propriétés
IUPAC Name |
(4-phenoxycarbonylphenyl)methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c20-18(24-16-5-2-1-3-6-16)15-10-8-14(9-11-15)13-23-19(21)17-7-4-12-22-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEFWGYBHNXVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)COC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5830721.png)
![4-[(4-methylbenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5830743.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5830762.png)
![N-[3-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B5830770.png)
![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)
![N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)

![3-cyclohexyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5830789.png)
![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5830801.png)

![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)

![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)